
3-iodo-4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an iodine atom, a methoxy group, and a pyrrole moiety attached to a benzohydrazide framework
Métodos De Preparación
The synthesis of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the condensation of 3-iodo-4-methoxybenzohydrazide with pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product.
Análisis De Reacciones Químicas
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized hydrazides, while substitution reactions can produce a variety of substituted benzohydrazides .
Aplicaciones Científicas De Investigación
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Mecanismo De Acción
The mechanism of action of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrrole moiety and the hydrazide group are likely involved in binding to the target molecules, influencing their function and triggering downstream effects .
Comparación Con Compuestos Similares
Similar compounds to 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide include:
3-iodo-4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide: This compound has a pyridine ring instead of a pyrrole ring, which may result in different chemical and biological properties.
4-iodo-3-methoxy-N’-(1-phenyl-1H-pyrrol-2-ylmethylene)benzohydrazide:
3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: This compound has a different pyridine framework, which may affect its chemical behavior and interactions.
Propiedades
Fórmula molecular |
C13H12IN3O2 |
|---|---|
Peso molecular |
369.16 g/mol |
Nombre IUPAC |
3-iodo-4-methoxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H12IN3O2/c1-19-12-5-4-9(7-11(12)14)13(18)17-16-8-10-3-2-6-15-10/h2-8,15H,1H3,(H,17,18)/b16-8+ |
Clave InChI |
NWDCUDZXJQMVIW-LZYBPNLTSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CN2)I |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


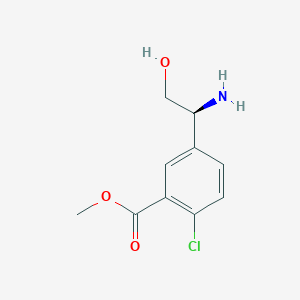
![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
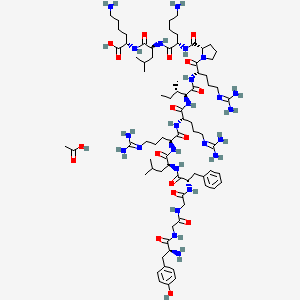
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
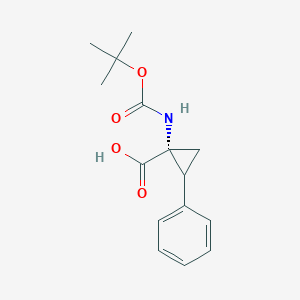

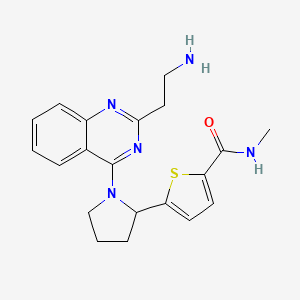
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
phosphane](/img/structure/B14801314.png)
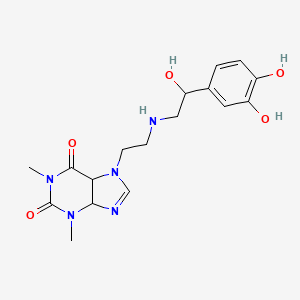
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)

